

## Application Notes and Protocols for the S2101 Trial Informed Consent Process

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals involved in the **S2101** clinical trial.

Introduction: The **S2101** clinical trial, titled "Biomarker Stratified CaboZantinib and NivOlumab (BiCaZO)," is a phase II study evaluating the efficacy of combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically melanoma and squamous cell carcinoma of the head and neck (HNSCC).[1][2] A critical component of this trial is a robust and ethical informed consent process that ensures participants are fully aware of the study's investigational nature, potential risks and benefits, and their rights as participants.[1][3] These application notes provide a detailed protocol for researchers to follow during the informed consent process for the **S2101** trial.

## **Quantitative Data Summary**

While specific quantitative data on the **S2101** trial's informed consent process is not publicly available, the following table outlines key metrics that should be tracked to ensure the effectiveness and ethical conduct of the process.



| Metric                              | Description                                                                                                  | Target/Benchmark | Data Source                      |
|-------------------------------------|--------------------------------------------------------------------------------------------------------------|------------------|----------------------------------|
| Consent Rate                        | The percentage of eligible patients who agree to participate in the trial.                                   | >80%             | Screening and<br>Enrollment Logs |
| Time to Consent                     | The average time from initial discussion about the trial to the signing of the informed consent form.        | 24-48 hours      | Patient Records                  |
| Patient<br>Comprehension Score      | A score from a standardized questionnaire assessing the patient's understanding of the trial's key elements. | >90%             | Post-Consent<br>Questionnaire    |
| Withdrawal Rate (Pre-<br>Treatment) | The percentage of patients who withdraw consent before starting the trial treatment.                         | <5%              | Enrollment Logs                  |

# Experimental Protocol: S2101 Informed Consent Process

This protocol outlines the step-by-step methodology for obtaining informed consent from potential participants in the **S2101** trial.

- 1.0. Pre-Screening and Identification of Potential Participants:
- 1.1. Identify potential participants based on the **S2101** trial's eligibility criteria, which include patients aged 18 or older with histologically confirmed advanced melanoma or squamous

### Methodological & Application





cell carcinoma of the head and neck that has progressed after immune checkpoint inhibitor therapy.[1][4]

- 1.2. Confirm that the patient does not meet any of the key exclusion criteria, such as having a primary tumor of the nasopharynx, active infections (HIV, hepatitis B, or C), or significant heart problems.[1][4]
- 2.0. Initial Discussion and Provision of Information:
- 2.1. A qualified investigator or designated research team member will approach the potential participant to introduce the **S2101** trial.
- 2.2. Provide the patient with the official "Patient Clinical Trial Summary" for **S2101**.[1]
- 2.3. Verbally explain the key aspects of the study in clear, understandable language, covering:
  - The investigational nature of the study.[3]
  - The purpose of the trial is to assess the combination of cabozantinib and nivolumab and to evaluate the feasibility of using tumor biomarkers (Tumor Mutational Burden and Gene Expression Profiling) for patient stratification.[2][5]
  - The two-part structure of the trial and that participants will be enrolled in one part only.[4]
  - The requirement for a recent tumor tissue sample, which may necessitate a new biopsy if a suitable archival specimen is not available.[4][5]
  - The treatment regimen, involving a combination of cabozantinib and nivolumab.[4]
  - The total duration of participation, which can be up to three years, including a treatment period of up to two years and subsequent follow-up.[4]
  - The voluntary nature of participation and the patient's right to withdraw at any time without affecting their standard medical care.[4]
  - Potential risks and benefits associated with the study drugs and procedures.



- o Confidentiality of their medical information.
- The use of effective contraception for participants of reproductive potential.[1][3]
- 3.0. Opportunity for Review and Questions:
- 3.1. Allow the patient adequate time to read the informed consent document and discuss it with family, friends, or their primary healthcare provider.
- 3.2. Encourage the patient to ask questions and ensure all questions are answered to their satisfaction by the research team.
- 4.0. Formal Consent and Documentation:
- 4.1. Once the patient has decided to participate, a qualified investigator will obtain written informed consent.
- 4.2. The patient must sign and date the informed consent form in the presence of the investigator.
- 4.3. The investigator must also sign and date the form.
- 4.4. Provide a copy of the signed informed consent form to the participant for their records.
- 4.5. Document the informed consent process thoroughly in the patient's research record, including the date and time of the discussion and the signing of the form.
- 4.6. For participants with impaired decision-making capacity, their eligibility is permissible as long as their condition does not hinder their ability to safely participate in the study (e.g., managing medication and reporting side effects).[1][3]

#### 5.0. Post-Consent Procedures:

- 5.1. Proceed with the necessary screening procedures as outlined in the **S2101** protocol, including the collection or request of tumor tissue for biomarker analysis.
- 5.2. Offer the patient the opportunity to participate in specimen banking for future research. [3]



### **Visualizations**



Click to download full resolution via product page



Caption: Workflow of the **S2101** Trial Informed Consent Process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. S2101 | SWOG [swog.org]
- 2. prohealthcare.org [prohealthcare.org]
- 3. ozarkscancerresearch.org [ozarkscancerresearch.org]
- 4. swog.org [swog.org]
- 5. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for the S2101 Trial Informed Consent Process]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139106#s2101-trial-informed-consent-process-for-researchers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com